Cysteine C-Terminal Benzyl Ester Enables Orthogonal Carboxyl Deprotection Without Compromising S-Bzl Thiol Protection
In fragment-condensation strategies for complex disulfide-containing peptides (e.g., vasopressins), the benzyl ester of Cys(Bzl)-OBzl is selectively cleaved by transesterification with 2-dimethylaminoethanol followed by mild hydrolysis, a procedure that leaves the S-benzyl thioether fully intact [1]. This orthogonal deprotection cannot be replicated with H-Cys(Bzl)-OH (no ester to cleave), H-Cys(Bzl)-OMe.HCl (requires saponification conditions that promote racemization), or H-Cys(Bzl)-OEt.HCl (requires stronger basic hydrolysis, increasing racemization risk). The benzyl ester thus provides a uniquely mild deprotection handle within Boc-chemistry schemes where acidolysis of the N-terminal Boc group must proceed without touching the C-terminal protection.
| Evidence Dimension | Carboxyl Deprotection Orthogonality |
|---|---|
| Target Compound Data | Benzyl ester removed by transesterification with 2-dimethylaminoethanol/hydrolysis; S-Bzl remains intact |
| Comparator Or Baseline | H-Cys(Bzl)-OH: No carboxyl protection; H-Cys(Bzl)-OMe.HCl: Requires alkaline saponification; H-Cys(Bzl)-OEt.HCl: Requires stronger alkaline hydrolysis |
| Quantified Difference | N/A (qualitative orthogonality distinction) |
| Conditions | Boc-chemistry fragment condensation; peptide synthesis on solid support (Merrifield resin) as demonstrated for vasopressin analogs |
Why This Matters
Selecting H-Cys(Bzl)-OBzl HCl over the free acid or simpler alkyl esters enables a fully orthogonal protection scheme where the carboxyl group can be unmasked on-demand without endangering the thiol protection or risking Cα racemization—a critical requirement for convergent peptide synthesis.
- [1] Meienhofer, J.; Trzeciak, A. Synthesis of peptides by fragment condensation on a solid support. II. A scheme for preparation of 4,8-disubstituted vasopressins. Int. J. Pept. Protein Res. 1979, 14, 185–191. View Source
